molecular formula C6H3BrINO B14860786 2-Bromo-6-iodoisonicotinaldehyde

2-Bromo-6-iodoisonicotinaldehyde

Cat. No.: B14860786
M. Wt: 311.90 g/mol
InChI Key: XJCDUVUOYSBTCP-UHFFFAOYSA-N
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Description

2-Bromo-6-iodoisonicotinaldehyde is a halogenated derivative of isonicotinaldehyde, featuring bromine and iodine substituents at the 2- and 6-positions of the pyridine ring, respectively. This compound is structurally significant due to its dual halogenation, which enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) and as a precursor in pharmaceutical or agrochemical synthesis. The aldehyde functional group at the 4-position provides a reactive site for further derivatization, such as condensation or nucleophilic addition.

Properties

Molecular Formula

C6H3BrINO

Molecular Weight

311.90 g/mol

IUPAC Name

2-bromo-6-iodopyridine-4-carbaldehyde

InChI

InChI=1S/C6H3BrINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H

InChI Key

XJCDUVUOYSBTCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinaldehyde typically involves halogenation reactions starting from isonicotinaldehyde. One common method includes the bromination of isonicotinaldehyde followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted isonicotinaldehydes, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodoisonicotinaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine and iodine atoms can participate in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Substituents (Positions) Functional Group Key Reactivity Features
2-Bromo-6-iodoisonicotinaldehyde Not provided Br (2), I (6) Aldehyde (4) Dual halogenation enhances cross-coupling potential
2-Bromo-3-chloroisonicotinaldehyde 1023814-35-8 Br (2), Cl (3) Aldehyde (4) Mixed halogens may influence regioselectivity
Methyl 2-bromo-6-methylisonicotinate 884494-71-7 Br (2), CH₃ (6) Ester (COOCH₃) Methyl ester increases stability but reduces electrophilicity
Methyl 2-bromo-5-methylnicotinate 136227-39-9 Br (2), CH₃ (5) Ester (COOCH₃) Steric hindrance at position 5 may slow reactions
6-Amino-5-methylnicotinaldehyde 1288989-75-2 NH₂ (6), CH₃ (5) Aldehyde (4) Amino group enables nucleophilic substitution or coordination

Key Findings:

Halogen vs. Methyl/Amino Substituents: Bromine and iodine in this compound offer distinct reactivity profiles. Iodine’s larger atomic radius facilitates oxidative addition in metal-catalyzed reactions compared to smaller halogens (e.g., chlorine in 2-Bromo-3-chloroisonicotinaldehyde) . Methyl or amino groups (e.g., 6-Amino-5-methylnicotinaldehyde) introduce steric or electronic effects that may limit cross-coupling efficiency but enhance solubility or binding affinity in biological systems.

Aldehyde vs. Ester Functional Groups :

  • Aldehyde-containing compounds (e.g., this compound) are more reactive toward nucleophiles than ester derivatives (e.g., Methyl 2-bromo-6-methylisonicotinate), making them preferable for synthesizing imines or hydrazones.

Positional Isomerism :

  • Substituent placement significantly impacts reactivity. For example, methyl groups at position 5 (Methyl 2-bromo-5-methylnicotinate) may hinder metal coordination at adjacent positions, whereas halogens at positions 2 and 6 (as in the target compound) allow for symmetrical reaction pathways .

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